Propyl adamantane-1-carboxylate

Description

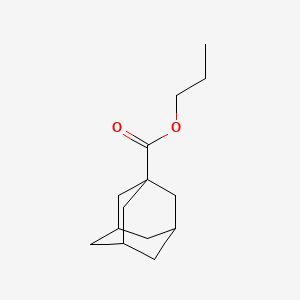

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

propyl adamantane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-2-3-16-13(15)14-7-10-4-11(8-14)6-12(5-10)9-14/h10-12H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVGMTYKQVATOOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C12CC3CC(C1)CC(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50506325 | |

| Record name | Propyl tricyclo[3.3.1.1~3,7~]decane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24556-15-8 | |

| Record name | Propyl tricyclo[3.3.1.1~3,7~]decane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of Propyl Adamantane 1 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For Propyl Adamantane-1-carboxylate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete map of its atomic connectivity. Due to the absence of publicly available experimental spectra for this compound, the following analyses are based on predicted values derived from the known spectra of 1-adamantanecarboxylic acid and standard chemical shift values for a propyl ester group.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the adamantane (B196018) cage and the propyl chain. The adamantane structure, with its high symmetry, results in simplified, yet characteristic, proton signals. The protons are located at the bridgehead (methine) and methylene (B1212753) positions of the cage. The propyl group will exhibit three distinct signals corresponding to the methylene groups adjacent to and distant from the ester oxygen, and the terminal methyl group.

The predicted chemical shifts (δ) in parts per million (ppm) are as follows:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Adamantane -CH- (bridgehead) | ~2.0 | Broad singlet | 3H |

| Adamantane -CH₂- (equatorial) | ~1.9 | Multiplet | 6H |

| Adamantane -CH₂- (axial) | ~1.7 | Multiplet | 6H |

| -O-CH₂ -CH₂-CH₃ | ~4.0 | Triplet | 2H |

| -O-CH₂-CH₂ -CH₃ | ~1.7 | Sextet | 2H |

| -O-CH₂-CH₂-CH₃ | ~0.9 | Triplet | 3H |

These are predicted values and may vary slightly in experimental conditions.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the ester, the carbons of the adamantane cage, and the carbons of the propyl group. The high symmetry of the adamantane cage simplifies its ¹³C spectrum.

The predicted chemical shifts (δ) are as follows:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C =O (Ester carbonyl) | ~178 |

| -O-CH₂ -CH₂-CH₃ | ~66 |

| Adamantane C -COO (Quaternary) | ~41 |

| Adamantane -C H- (Bridgehead) | ~39 |

| Adamantane -C H₂- | ~36 |

| Adamantane -C H- (adjacent to quaternary C) | ~28 |

| -O-CH₂-CH₂ -CH₃ | ~22 |

| -O-CH₂-CH₂-CH₃ | ~10 |

These are predicted values based on analogous structures and may differ from experimental values.

Two-Dimensional NMR Techniques for Connectivity Mapping

Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in confirming the structural assignments made from 1D NMR.

HSQC: This experiment would show correlations between directly attached protons and carbons. For instance, the signal at ~4.0 ppm in the ¹H spectrum would correlate with the carbon signal at ~66 ppm in the ¹³C spectrum, confirming the -O-CH₂- assignment. Similarly, correlations would be observed for all other protonated carbons in both the adamantane cage and the propyl chain.

HMBC: This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include:

A correlation between the protons of the -O-CH₂- group (~4.0 ppm) and the ester carbonyl carbon (~178 ppm).

Correlations between the protons of the propyl chain and adjacent carbons within the chain.

Correlations between the protons of the adamantane cage and the quaternary carbon attached to the carboxylate group, as well as the carbonyl carbon itself.

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to be dominated by the strong absorption of the ester carbonyl group. The adamantane cage exhibits a series of characteristic C-H and C-C stretching and bending vibrations.

Key expected vibrational frequencies are:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (Adamantane & Propyl) | 2850 - 2950 | Strong |

| C=O stretch (Ester) | ~1730 | Very Strong |

| CH₂ bending (scissoring) | ~1465 | Medium |

| C-O stretch (Ester) | 1150 - 1250 | Strong |

| Adamantane cage vibrations | 700 - 1100 | Medium-Weak |

The presence of the strong C=O stretching band is a clear indicator of the ester functional group. The C-O stretching band further confirms the ester linkage.

Raman Spectroscopy

Raman spectroscopy, being complementary to FTIR, is particularly sensitive to non-polar bonds and symmetric vibrations. The adamantane cage, with its highly symmetric and non-polar C-C framework, gives rise to strong and sharp Raman signals. rsc.org

Expected prominent Raman peaks include:

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| C-H stretch (Adamantane & Propyl) | 2850 - 3000 | Strong |

| CH₂ twisting and wagging | 1200 - 1450 | Medium |

| Adamantane C-C stretch (breathing mode) | ~750 | Strong, Sharp |

| Other Adamantane cage deformations | 950 - 1100 | Medium |

The characteristic and intense "breathing" mode of the adamantane cage is a hallmark of this structure in Raman spectroscopy. bris.ac.uk The ester C=O stretch is typically weaker in Raman than in FTIR.

Mass Spectrometry for Molecular Weight and Fragmentation Analysisnih.govresearchgate.net

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. For this compound, with a molecular formula of C₁₄H₂₂O₂ and a molecular weight of 222.32 g/mol , both hard and soft ionization techniques provide valuable information.

Electron Ionization Mass Spectrometry (EI-MS)researchgate.netnih.gov

Electron Ionization (EI) is a hard ionization technique that involves bombarding a molecule with a high-energy electron beam, typically at 70 eV. This process results in the formation of a molecular ion (M⁺) and extensive fragmentation, providing a characteristic "fingerprint" for the compound.

The EI-MS of adamantane derivatives is characterized by the initial formation of the molecular ion, followed by fragmentation of the adamantane cage. The most prominent fragmentation pathway for 1-substituted adamantanes involves the loss of the substituent to form the stable 1-adamantyl cation at m/z 135. Subsequent fragmentation of the adamantane cage leads to a series of smaller hydrocarbon ions.

For this compound, the expected fragmentation pattern would include:

Molecular Ion (M⁺): A peak corresponding to the intact molecule at m/z 222.

Loss of the Propoxy Group: Cleavage of the ester bond leading to the formation of the adamantoyl cation at m/z 179.

Loss of the Propyl Group: Fragmentation resulting in an ion at m/z 179.

1-Adamantyl Cation: The base peak in the spectrum is expected at m/z 135, corresponding to the highly stable 1-adamantyl cation.

Further Fragmentation: A series of peaks at lower m/z values (e.g., 107, 93, 79, 67, 55, 41) resulting from the breakdown of the adamantane cage.

Table 1: Predicted Major Fragment Ions in the EI-MS of this compound

| m/z | Proposed Fragment |

| 222 | [M]⁺ |

| 179 | [M - OCH₂CH₂CH₃]⁺ |

| 135 | [Adamantyl]⁺ |

| 107 | [C₈H₁₁]⁺ |

| 93 | [C₇H₉]⁺ |

| 79 | [C₆H₇]⁺ |

Electrospray Ionization Mass Spectrometry (ESI-MS)wikipedia.orgyoutube.com

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing larger, more polar, and fragile molecules. wikipedia.orgyoutube.com It typically generates protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺, [M+K]⁺) with minimal fragmentation. This allows for the precise determination of the molecular weight of the parent molecule.

For this compound, ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule [C₁₄H₂₂O₂ + H]⁺ at m/z 223. Depending on the solvent system and the presence of salts, adduct ions such as [C₁₄H₂₂O₂ + Na]⁺ at m/z 245 or [C₁₄H₂₂O₂ + K]⁺ at m/z 261 might also be observed. The gentle nature of ESI ensures that the adamantane cage and the ester linkage remain intact, providing clear molecular weight information.

Solid-State Structural Determination via X-ray Crystallographymdpi.comnih.govacs.org

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystal. nih.gov This method provides precise information on bond lengths, bond angles, and the conformation of molecules, as well as how they pack in the solid state.

Single-Crystal X-ray Diffraction Studies of this compound and Analoguesnih.govmdpi.comnih.gov

While a specific single-crystal X-ray structure of this compound is not publicly available, extensive crystallographic studies have been conducted on a wide range of adamantane derivatives, including other esters. nih.govmdpi.comnih.gov These studies reveal that the rigid adamantane cage acts as a bulky, lipophilic scaffold that significantly influences the molecular conformation and crystal packing. For instance, studies on 2-(adamantan-1-yl)-2-oxoethyl benzoates have shown that the adamantyl moiety promotes a synclinal conformation. nih.gov

Based on these analogous structures, it can be inferred that the this compound molecule would exhibit a well-defined geometry with the propyl chain extending from the rigid adamantane core. The Crystallography Open Database (COD) contains numerous entries for adamantane-1-carboxylate salts and other derivatives, which can serve as excellent models for understanding the structural features of the title compound. crystallography.netugr.espdx.edunih.gov

Table 2: Crystallographic Data for an Exemplary Adamantane Carboxylate Derivative (Adamantane-1-carboxylic acid) researchgate.net

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.452(3) |

| b (Å) | 6.681(2) |

| c (Å) | 11.510(3) |

| α (°) | 80.84(2) |

| β (°) | 87.22(3) |

| γ (°) | 74.11(3) |

| Volume (ų) | 471.10 |

| Z | 2 |

Analysis of Crystal Packing and Intermolecular Interactionsrsc.orgrsc.orgrsc.org

The crystal packing of adamantane derivatives is largely governed by van der Waals forces due to the hydrocarbon-rich nature of the adamantane cage. acs.org The bulky and globular shape of the adamantane group often leads to the formation of closely packed structures. In the case of this compound, the ester group introduces polarity, allowing for potential dipole-dipole interactions and weak C-H···O hydrogen bonds.

Analysis of the crystal structures of related adamantane esters and carboxylic acids reveals that intermolecular interactions, such as hydrogen bonding in the case of carboxylic acid dimers, play a crucial role in the supramolecular assembly. researchgate.netrsc.org For this compound, the packing arrangement would likely involve the interdigitation of the propyl chains and close contacts between the adamantane cages of neighboring molecules, maximizing the packing efficiency. The absence of strong hydrogen bond donors means that the crystal packing will be dominated by weaker, non-covalent interactions. rsc.orgrsc.org

Elemental Analysis for Compositional Verificationrsc.orgmdpi.com

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, and oxygen in this case) in a compound. This provides an empirical formula which can be compared to the theoretical composition calculated from the molecular formula to verify the purity and identity of the synthesized compound.

For this compound (C₁₄H₂₂O₂), the theoretical elemental composition can be calculated as follows:

Molecular Weight = (14 * 12.011) + (22 * 1.008) + (2 * 15.999) = 222.32 g/mol

% Carbon (C) = (14 * 12.011 / 222.32) * 100 = 75.62%

% Hydrogen (H) = (22 * 1.008 / 222.32) * 100 = 9.97%

% Oxygen (O) = (2 * 15.999 / 222.32) * 100 = 14.40%

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 75.62 |

| Hydrogen | H | 9.97 |

| Oxygen | O | 14.40 |

Experimental results from elemental analysis of a pure sample of this compound are expected to be in close agreement with these theoretical values, typically within a ±0.4% margin of error, thus confirming its elemental composition. zenodo.org

Computational and Theoretical Studies on Propyl Adamantane 1 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule at the electronic level. These methods are used to determine molecular geometry, electronic structure, and conformational stability.

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is a widely used tool for predicting molecular properties. For adamantane (B196018) derivatives, DFT calculations are employed to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties such as ionization potential and electron affinity.

In studies of adamantane-based compounds, such as adamantane-linked hydrazine-carbothioamide derivatives, DFT calculations at the M062X-D3/def2-TZVP level of theory have been used to understand conformational stability. nih.gov For instance, the energy difference between different conformers (e.g., folded and extended) can be calculated to determine the most stable structure. nih.gov Similar calculations could be applied to propyl adamantane-1-carboxylate to ascertain its preferred three-dimensional structure.

Natural Bond Orbital (NBO) analysis is a technique used to study hyperconjugation, charge transfer, and the nature of chemical bonds within a molecule. youtube.comnih.gov It provides a localized picture of bonding by transforming the calculated wave function into Lewis-like structures.

For molecules containing functional groups, NBO analysis can reveal important intramolecular and intermolecular interactions. For example, in a study of a fluorophenylacetamide dimer, NBO analysis identified strong intermolecular hydrogen bonds and weaker intramolecular interactions, quantifying their stabilization energies. nih.gov In the case of this compound, NBO analysis would be instrumental in understanding the delocalization of electrons between the adamantane cage, the carboxylate group, and the propyl chain, which influences the molecule's reactivity and stability.

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of a molecular system, including conformational changes and interactions with a solvent. mdpi.com By simulating the motions of atoms and molecules over time, MD can explore the conformational landscape of flexible molecules like this compound.

Prediction of Spectroscopic Parameters

Computational methods are also valuable for predicting spectroscopic properties, which can aid in the experimental characterization of a compound. For instance, time-dependent DFT (TD-DFT) can be used to predict UV-Vis absorption spectra, while DFT calculations can predict infrared (IR) and nuclear magnetic resonance (NMR) spectra.

In a study of 5,6-dimethoxy-1-indanone, DFT calculations were used to compute the 1H and 13C NMR chemical shifts and to simulate the electronic absorption spectrum. nih.gov Such predictions for this compound would be invaluable for interpreting experimental spectra and confirming the compound's structure.

Computational Assessment of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, Quantum Theory of Atoms in Molecules (QTAIM))

Understanding how molecules interact with each other is crucial for predicting their crystal packing and macroscopic properties. Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are two powerful computational tools for this purpose.

Hirshfeld Surface Analysis is a method used to visualize and quantify intermolecular interactions in a crystal. researchgate.netnih.gov It maps the electron distribution of a molecule in a crystal, highlighting regions of close contact between neighboring molecules. For various adamantane derivatives, Hirshfeld analysis has been used to identify and analyze intermolecular interactions such as hydrogen bonds and van der Waals forces that stabilize the crystal structure. nih.govnih.gov

The analysis generates 2D fingerprint plots that provide a quantitative summary of the different types of intermolecular contacts. For example, in a study of an adamantyl-triazole derivative, Hirshfeld surface analysis revealed that H···H, C-H···C, C-H···Cl, and C-H···N interactions were the primary contributors to crystal stabilization. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of an atom within a molecule and allows for the characterization of chemical bonds and intermolecular interactions based on the topology of the electron density. nih.gov In a study of adamantane-linked hydrazine-carbothioamide derivatives, QTAIM was used to quantify the strength of various intermolecular interactions, such as N–H···S, N–H···O, and C–H···O, confirming that the N–H···O interaction was the strongest. nih.gov

For this compound, these methods would allow for a detailed understanding of how the molecules pack in the solid state and the nature and strength of the forces holding them together.

Reactivity and Chemical Transformations of Propyl Adamantane 1 Carboxylate

Hydrolytic Stability and Ester Cleavage Reactions

The hydrolysis of propyl adamantane-1-carboxylate, which involves the cleavage of the ester bond to yield adamantane-1-carboxylic acid and propanol (B110389), can be achieved under both acidic and basic conditions. libretexts.orglibretexts.org The bulky adamantane (B196018) group can sterically hinder the approach of nucleophiles to the carbonyl carbon, potentially affecting the rate of hydrolysis compared to less hindered esters. nih.gov

Base-Promoted Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the ester undergoes saponification. libretexts.orgyoutube.com This reaction is effectively irreversible as the resulting carboxylate anion is deprotonated in the basic medium. libretexts.orgyoutube.com The mechanism follows a typical nucleophilic acyl substitution pathway, initiated by the attack of a hydroxide ion on the ester carbonyl group. libretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon and facilitates the attack by a weak nucleophile like water. libretexts.orgmasterorganicchemistry.com This reaction is an equilibrium process, and to drive it towards completion, an excess of water is typically used. libretexts.orgmasterorganicchemistry.com

A study demonstrated an efficient method for the cleavage of 1-adamantyl esters using sulfuric acid in dichloromethane, offering a simple and environmentally friendly alternative to other methods. researchgate.net

Functional Group Transformations Involving the Ester Moiety

The ester functional group of this compound is a versatile handle for various chemical transformations, allowing for the synthesis of a wide range of adamantane derivatives.

Transesterification: This reaction involves the conversion of this compound into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. youtube.com This process can be used to introduce different alkyl or aryl groups to the carboxylate moiety.

Aminolysis: Reaction with ammonia (B1221849) or amines leads to the formation of adamantane-1-carboxamides. libretexts.orgresearchgate.net This transformation is a nucleophilic acyl substitution where the amine acts as the nucleophile. libretexts.org

Reduction: The ester can be reduced to an alcohol. Using a strong reducing agent like lithium aluminum hydride (LiAlH₄) will reduce the ester to 1-adamantylmethanol. libretexts.orgyoutube.com The reaction proceeds through an aldehyde intermediate which is further reduced to the primary alcohol. libretexts.orgyoutube.com If the reaction is carefully controlled using a less reactive reducing agent like diisobutylaluminum hydride (DIBAL-H) at low temperatures, it is possible to isolate the intermediate aldehyde, 1-adamantanecarbaldehyde. libretexts.org

Grignard Reactions: Treatment with Grignard reagents (R-MgX) results in the formation of tertiary alcohols. libretexts.org Two equivalents of the Grignard reagent add to the ester, with the first equivalent displacing the propoxy group to form a ketone intermediate, which then reacts with the second equivalent to yield the tertiary alcohol. libretexts.org

Condensation Reactions: Methyl adamantane-1-carboxylate has been shown to react with acetonitrile (B52724) in the presence of sodium hydride to produce 3-(1-adamantyl)-3-oxopropanenitrile. researchgate.net This indicates that the ester can undergo condensation reactions to form new carbon-carbon bonds.

Reactions at the Adamantane Core: Selective Functionalization and Substitution

The adamantane cage itself is known for its unique reactivity, particularly at the bridgehead positions. The presence of the carboxylate group can influence the regioselectivity of these reactions.

Radical Functionalization: The adamantane C-H bonds can undergo radical-mediated functionalization. nih.gov This allows for the direct conversion of C-H bonds to C-C bonds, introducing a variety of functional groups such as alkenes, alkynes, arenes, and carbonyl groups. nih.gov For instance, copper-catalyzed carbonylative C-H activation has been used to functionalize adamantane at the tertiary position. nih.gov

Oxidative Functionalization: The adamantane core can be oxidized. Studies on the oxidation of adamantane carboxylic acid esters in a mixture of sulfuric and nitric acids have shown that the rate-determining step is the cleavage of a C-H bond of the adamantane cage. researchgate.net

Halogenation: Direct bromination of adamantane-1-carboxylic acid using aluminum bromide as a catalyst leads to the formation of 3-bromo-adamantane-1-carboxylic acid. researchgate.net This demonstrates that electrophilic substitution can occur at the bridgehead position even with the deactivating carboxyl group present.

Azole Substitution: In a strongly acidic medium like concentrated sulfuric acid, 1-adamantanecarboxylic acid can react with azoles (such as 1,2,4-triazoles and tetrazoles) to yield 3-(azol-1-yl)-1-adamantanecarboxylic acids. mdpi.com This reaction proceeds via the formation of an adamantyl carbocation at the bridgehead position. mdpi.com

Reaction Mechanisms and Kinetic Studies Related to this compound

Understanding the mechanisms and kinetics of reactions involving this compound is crucial for controlling reaction outcomes and optimizing conditions.

Hydrolysis Kinetics: The hydrolysis of esters has been a subject of extensive kinetic studies. nih.govrsc.org The rate of hydrolysis is influenced by factors such as the structure of the ester, the pH of the medium, and the temperature. The bulky adamantyl group likely imparts a degree of steric hindrance that can affect the rate constants of both acid- and base-catalyzed hydrolysis.

Oxidation Kinetics: Kinetic studies of the oxidation of adamantane-containing esters have revealed that the reaction follows pseudo-first-order kinetics. researchgate.net The rate-determining step in the oxidation process is the cleavage of the adamantane C–H bond. researchgate.net The presence of an electron-withdrawing group like the ester functionality can reduce the reactivity of the adamantane core towards oxidation. researchgate.net

Carbocation Intermediates: Many reactions at the adamantane core, particularly in acidic media, proceed through the formation of a stable tertiary carbocation at a bridgehead position. mdpi.com The stability of this carbocation is a key factor in directing the regioselectivity of these reactions. The electron-withdrawing nature of the carboxylate group can destabilize the formation of a carbocation at the C1 position, making functionalization at other bridgehead positions more favorable. mdpi.com

Interactive Data Table: Reactivity of this compound

| Reaction Type | Reagents | Product Type | Reference |

| Ester Cleavage | |||

| Basic Hydrolysis | NaOH (aq) | Adamantane-1-carboxylic acid + Propanol | libretexts.orgyoutube.com |

| Acidic Hydrolysis | H₃O⁺ | Adamantane-1-carboxylic acid + Propanol | libretexts.orgmasterorganicchemistry.com |

| Functional Group Transformation | |||

| Transesterification | R'OH, H⁺ or OR'⁻ | Adamantane-1-carboxylate (new ester) | youtube.com |

| Aminolysis | NH₃ or R'NH₂ | Adamantane-1-carboxamide | libretexts.orgresearchgate.net |

| Reduction | LiAlH₄ | 1-Adamantylmethanol | libretexts.orgyoutube.com |

| Reduction | DIBAL-H, -78°C | 1-Adamantanecarbaldehyde | libretexts.org |

| Grignard Reaction | 2 eq. R'MgX | Tertiary alcohol | libretexts.org |

| Condensation | CH₃CN, NaH | β-ketonitrile | researchgate.net |

| Adamantane Core Functionalization | |||

| Radical Functionalization | Various radical precursors | Substituted adamantane | nih.gov |

| Oxidation | H₂SO₄/HNO₃ | Oxidized adamantane derivatives | researchgate.net |

| Bromination | Br₂, AlBr₃ | 3-Bromo-adamantane-1-carboxylic acid | researchgate.net |

| Azole Substitution | Azole, H₂SO₄ | 3-(Azol-1-yl)-1-adamantanecarboxylic acid | mdpi.com |

Future Research Directions and Emerging Trends for Propyl Adamantane 1 Carboxylate

Development of Green Chemistry Approaches for Synthesis

The conventional synthesis of adamantane (B196018) derivatives, including the precursor adamantane-1-carboxylic acid, often relies on methods that are not environmentally benign. For instance, the carboxylation of adamantane can involve the use of strong acids like concentrated sulfuric acid and harsh reagents. orgsyn.org Future research is increasingly directed towards developing greener synthetic routes for propyl adamantane-1-carboxylate.

Key Research Thrusts:

Biocatalytic Esterification: The use of enzymes, such as lipases, for the esterification of adamantane-1-carboxylic acid with propanol (B110389) presents a promising green alternative. Biocatalysis can offer high selectivity, mild reaction conditions (ambient temperature and pressure), and the use of environmentally friendly solvents like water or bio-based solvents.

Solvent-Free Reactions: Investigating solid-state or melt-phase reactions for the esterification process could eliminate the need for organic solvents, reducing waste and environmental impact.

Alternative Energy Sources: The application of microwave or ultrasound irradiation could accelerate the reaction, potentially leading to higher yields and reduced energy consumption compared to conventional heating.

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and process control for the synthesis of this compound, minimizing waste and improving efficiency.

Table 1: Comparison of Synthetic Approaches

| Method | Traditional Approach | Potential Green Approach |

|---|---|---|

| Catalyst | Strong mineral acids (e.g., H₂SO₄) | Lipases, solid acid catalysts |

| Solvents | Volatile organic compounds (e.g., Chloroform) orgsyn.org | Water, supercritical CO₂, ionic liquids, or solvent-free |

| Conditions | High temperatures, long reaction times | Mild temperatures, shorter reaction times |

| Byproducts | Acidic waste, unwanted side products | Minimal, often recyclable catalyst |

Exploration of Novel Supramolecular Assemblies

The adamantane moiety is a well-known building block in supramolecular chemistry due to its shape, rigidity, and ability to form stable inclusion complexes with host molecules like cyclodextrins. researchgate.net While research has touched upon the supramolecular behavior of adamantane-1-carboxylic acid, nih.govresearchgate.net the specific role of the propyl ester in directing these assemblies is an area ripe for exploration.

Future studies could focus on:

Host-Guest Chemistry: Investigating the binding affinity of this compound with various macrocyclic hosts. The propyl group may influence the orientation and stability of the resulting complex compared to the parent carboxylic acid.

Self-Assembly: Exploring the conditions under which this compound can self-assemble into well-defined nanostructures, such as micelles, vesicles, or liquid crystals, driven by solvophobic and van der Waals interactions.

Coordination Polymers and MOFs: While adamantane-carboxylate ligands have been used to create coordination polymers, mdpi.com the propyl ester could function as a guest molecule within the pores of Metal-Organic Frameworks (MOFs) or as a template directing the framework's structure.

Advanced Characterization Techniques for In Situ Studies

To fully understand the dynamic processes involving this compound, from its synthesis to its interactions in complex systems, advanced in situ characterization techniques are essential. These methods allow for real-time monitoring of reactions and molecular interactions without the need for sample isolation, providing deeper mechanistic insights.

Emerging Techniques for Application:

In Situ NMR and IR Spectroscopy: These techniques can be used to monitor the kinetics of the esterification reaction, identifying intermediates and determining reaction rates under various conditions. They are also invaluable for studying the dynamics of host-guest binding in solution. researchgate.net

Cryo-Electron Microscopy (Cryo-EM): For studying self-assembled supramolecular structures, cryo-EM can provide high-resolution images of the aggregates in their native, solvated state.

Atomic Force Microscopy (AFM): AFM can be employed to visualize self-assembled monolayers of this compound on surfaces, providing information on molecular packing and ordering.

Integration into Hybrid Material Systems

The unique physical properties imparted by the adamantane group make this compound an attractive component for creating novel hybrid materials with tailored functionalities.

Potential Areas of Integration:

Polymer Additives: Incorporating this compound as a bulky pendant group in polymers can significantly alter their properties, such as increasing the glass transition temperature (Tg), enhancing thermal stability, and modifying solubility.

Surface Modification: The lipophilic nature of the adamantane cage can be exploited to create hydrophobic or functionalized surfaces by grafting this compound onto various substrates.

Drug Delivery Systems: As a component in lipid nanoparticles or polymeric micelles, the adamantane moiety can serve as an anchor for targeting specific biological receptors or for controlled release applications, building on the broader research into adamantane derivatives in pharmacology. researchgate.netnih.gov

Mechanistic Elucidation of Complex Reactions Involving the Compound

A fundamental understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and predicting its behavior in various applications. While mechanistic studies have been performed on related adamantane derivatives, nih.govresearchgate.net specific investigations into the propyl ester are needed.

Future Mechanistic Studies Could Include:

Computational Modeling: Density Functional Theory (DFT) calculations can be used to model reaction pathways, such as hydrolysis or transesterification, to predict transition state energies and elucidate the role of catalysts. researchgate.net

Kinetic Isotope Effect (KIE) Studies: KIE experiments can provide definitive evidence for bond-breaking events in the rate-determining step of reactions, helping to distinguish between different proposed mechanisms. nih.gov

Investigating C-H Functionalization: The adamantane cage possesses tertiary C-H bonds at the bridgehead positions that can be functionalized. mdpi.com Research into the selective functionalization of the adamantane core of this compound, while preserving the ester group, could lead to a new family of complex derivatives.

Q & A

Q. What are the recommended synthetic routes for propyl adamantane-1-carboxylate, and how can reaction conditions be optimized?

this compound is typically synthesized via esterification of adamantane-1-carboxylic acid with propanol under acidic catalysis. Key steps include:

- Bromination : Adamantane undergoes bromination to generate intermediates like 1-bromoadamantane, which can be further functionalized .

- Esterification : Use of coupling agents (e.g., p-toluenesulfonic acid) or activated esters (e.g., 2,5-dioxopyrrolidin-1-yl derivatives) to improve yield .

- Optimization : Reaction temperature (70–100°C), solvent selection (anhydrous toluene or DMF), and catalyst loading (1–5 mol%) are critical variables. Multi-step purification (column chromatography, recrystallization) ensures product purity .

Q. What analytical techniques are most effective for characterizing this compound?

- X-ray Crystallography : Resolve molecular geometry and crystal packing. For example, monoclinic P2₁/n symmetry was confirmed for a derivative with unit cell parameters a = 6.6711 Å, b = 29.4502 Å, and β = 104.447° .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., observed m/z 523.3351 for a derivative with calculated m/z 523.3357) .

- NMR Spectroscopy : ¹H and ¹³C NMR identify adamantane proton environments (δ 1.6–2.1 ppm) and ester carbonyl signals (δ 170–175 ppm) .

Q. What safety protocols are essential when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., bromination) .

- Emergency Measures : In case of inhalation, relocate to fresh air; for skin contact, rinse with water for 15 minutes .

Advanced Research Questions

Q. How can crystallographic data for this compound derivatives be refined using software like SHELXL, and what challenges arise?

- Refinement Workflow :

- Data Integration : Use Bruker APEX-II for frame integration and absorption correction (e.g., multi-scan with Tmin/Tmax = 0.888/0.990) .

- Structure Solution : SHELXD or SHELXS for phase determination via direct methods .

- Refinement : SHELXL iteratively adjusts positional and thermal parameters. Challenges include handling twinned crystals or low-resolution data (R1 > 5%), requiring constraints (e.g., ADPs for adamantane groups) .

- Validation : Check for overfitting using Rfree and validate hydrogen bonding networks with Mercury .

Q. How does the adamantane moiety influence supramolecular self-assembly in β-cyclodextrin inclusion complexes?

- Host-Guest Interactions : The rigid adamantane core enhances binding affinity with β-cyclodextrin cavities (Ka ~10³–10⁴ M⁻¹) via hydrophobic interactions.

- Experimental Design :

- Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH).

- X-ray Diffraction : Confirm inclusion geometry, e.g., adamantane-1-carboxylate anchored in the cyclodextrin cavity .

- Contradictions : Discrepancies between NMR (solution-state) and XRD (solid-state) data may arise due to solvent effects .

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for adamantane-based esters?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.